molecular formula C11H9BrO B8397183 2-(3-Furanylmethyl)bromobenzene

2-(3-Furanylmethyl)bromobenzene

Cat. No. B8397183
M. Wt: 237.09 g/mol
InChI Key: NBUSQVDLATWKLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04599341

Procedure details

To a solution of Compound 3b (0.5 mmol) in tetrahydrofuran (2 mL) at -78° C. under nitrogen was added n-butyllithium in hexane (0.5 mmol). After 30 minutes, a solution of N- formylpiperidine (0.55 mmol) in tetrahydrofuran (0.5 mL) was added dropwise at -78° C. The reaction mixture was stirred for 5 hours while allowing it to warm to -10° C. The reaction was quenched with saturated aqueous ammonium chloride (1 mL) and diluted with diethyl ether (10 mL). The aqueous phase was extracted with diethyl ether (2×10 mL) and the combined organic phases were washed with saturated aqueous ammonium chloride (3×5 mL) and brine and then dried over anhydrous sodium sulfate. The solvent was removed in vacuo and the residue purified by flash chromatography on silica gel eluted with ethyl acetate:hexane (2:98) to afford Compound 3c as an oil (Rf =0.2).
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0.55 mmol
Type
reactant
Reaction Step Two
Quantity
0.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2Br)=[CH:2]1.C([Li])CCC.CCCCCC.[CH:25](N1CCCCC1)=[O:26]>O1CCCC1>[O:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[CH:25]=[O:26])=[CH:2]1

Inputs

Step One
Name
Quantity
0.5 mmol
Type
reactant
Smiles
O1C=C(C=C1)CC1=C(C=CC=C1)Br
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.5 mmol
Type
reactant
Smiles
CCCCCC
Name
Quantity
2 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0.55 mmol
Type
reactant
Smiles
C(=O)N1CCCCC1
Name
Quantity
0.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride (1 mL)
ADDITION
Type
ADDITION
Details
diluted with diethyl ether (10 mL)
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with diethyl ether (2×10 mL)
WASH
Type
WASH
Details
the combined organic phases were washed with saturated aqueous ammonium chloride (3×5 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
the residue purified by flash chromatography on silica gel
WASH
Type
WASH
Details
eluted with ethyl acetate:hexane (2:98)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
O1C=C(C=C1)CC1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.